molecular formula C22H28N2O4S B2819427 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922077-07-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2819427
CAS RN: 922077-07-4
M. Wt: 416.54
InChI Key: FHROBVJPVVUENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Biological Activities

  • Synthesis of Polycyclic [1,4]oxazepine-Based Inhibitors : A novel class of [1,4]oxazepine-based primary sulfonamides demonstrated strong inhibition of human carbonic anhydrases, essential for various physiological functions. These compounds are synthesized via a ring-forming cascade, highlighting their potential as therapeutic agents (Sapegin et al., 2018).

  • Antibacterial and Antifungal Applications : New derivatives containing benzenesulfonamide moieties were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, underlining their potential in addressing resistant microbial infections (Hassan, 2013).

  • Photodynamic Therapy for Cancer : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibited high singlet oxygen quantum yields, crucial for photodynamic therapy. This suggests their significant potential in cancer treatment through inducing cell death via light activation (Pişkin et al., 2020).

  • Antifungal and Anti-HIV Properties : Compounds bearing the benzenesulfonamide moiety showed promise in both antifungal and anti-HIV activities, suggesting a broad spectrum of potential therapeutic applications (Zareef et al., 2007).

  • Unique Synthetic Routes : Innovative synthetic methodologies have been developed to construct molecules with the benzo[b][1,4]oxazepine core, showcasing the versatility of these compounds in drug design and development. For example, one-pot multicomponent reactions have facilitated the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, underscoring the efficiency of modern synthetic chemistry (Shaabani et al., 2010).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-7-24-18-12-17(8-9-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHROBVJPVVUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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